7-amino-5H-chromeno[2,3-b]pyridin-5-one 7-amino-5H-chromeno[2,3-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.: 54629-26-4
VCID: VC15957023
InChI: InChI=1S/C12H8N2O2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H,13H2
SMILES:
Molecular Formula: C12H8N2O2
Molecular Weight: 212.20 g/mol

7-amino-5H-chromeno[2,3-b]pyridin-5-one

CAS No.: 54629-26-4

Cat. No.: VC15957023

Molecular Formula: C12H8N2O2

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

7-amino-5H-chromeno[2,3-b]pyridin-5-one - 54629-26-4

Specification

CAS No. 54629-26-4
Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
IUPAC Name 7-aminochromeno[2,3-b]pyridin-5-one
Standard InChI InChI=1S/C12H8N2O2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H,13H2
Standard InChI Key FQCQTEUUNFORPP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-amino-5H-chromeno[2,3-b]pyridin-5-one consists of a fused chromene ring system (benzopyran) linked to a pyridinone moiety, with an amino substituent at the 7-position. The molecular formula is inferred as C13H9N2O2\text{C}_{13}\text{H}_{9}\text{N}_{2}\text{O}_{2}, derived from structural analogs such as 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one (C14H11NO2\text{C}_{14}\text{H}_{11}\text{NO}_{2}) . Key physicochemical parameters include:

PropertyValue (7-Amino Derivative)Value (7-Ethyl Analog)
Molecular Weight237.23 g/mol225.24 g/mol
LogP~1.8 (estimated)2.90
Aqueous SolubilityModerate (enhanced via carboxylation) Low

The amino group at position 7 introduces hydrogen-bonding capacity, which is critical for interactions with biological targets such as TBK1 and IKKε kinases . Computational studies suggest that the planar geometry of the fused rings minimizes non-radiative energy loss, a feature exploitable in materials science .

Synthetic Methodologies

Oxidative Cyclization Strategies

The synthesis of chromeno[2,3-b]pyridinone derivatives often employs oxidative cyclization. For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo intramolecular cyclization in formic acid to form benzo[b]chromeno[4,3,2-de][1, naphthyridines . While this method targets tricyclic systems, it provides insights into reaction conditions (e.g., polar solvents, reflux temperatures) applicable to bicyclic analogs.

Modular Assembly for 7-Amino Derivatives

A concise route to 7-amino-substituted analogs involves truncating the tricyclic core of amlexanox to a bicyclic 8-azachromone (4H-pyrano[2,3-b]pyridin-4-one) . Key steps include:

  • Pyridine Functionalization: Reaction of 3-oxobutanamide with substituted pyridines yields intermediates with acetyl and amino groups.

  • Homologation: Treatment with N,NN,N-dimethylformamide dimethyl acetal introduces α,β-unsaturated ketone moieties.

  • Electrophilic Cyclization: Iodine-mediated ring closure forms the 4-pyrone B-ring, yielding the bicyclic core.

This approach achieves yields of 42–58% for critical intermediates, with subsequent palladium-catalyzed cross-coupling enabling diversification at the 6-position .

Biological Activity and Mechanism

Kinase Inhibition and Metabolic Regulation

7-Amino-5H-chromeno[2,3-b]pyridin-5-one derivatives, notably amlexanox, inhibit TBK1 and IKKε kinases, which regulate inflammatory pathways in obesity . Crystal structures reveal that the 7-amino and 6-carboxyl groups form hydrogen bonds with kinase active sites, stabilizing the inhibited conformation . In clinical trials, amlexanox reduced HbA1c levels in diabetic patients by 0.6% (p<0.05p < 0.05), highlighting its potential for metabolic syndrome management .

Solubility Optimization

The poor aqueous solubility of amlexanox (0.1mg/mL\sim 0.1 \, \text{mg/mL}) limits bioavailability. Structural truncation to 8-azachromones with carboxylate substituents improves solubility 14.2-fold (1.42mg/mL1.42 \, \text{mg/mL}) while retaining kinase affinity .

Mechanistic and Spectroscopic Studies

Reaction Monitoring via NMR

Real-time 1H^1\text{H}-NMR studies of related cyclizations in DMSO-d6d_6 at 80°C reveal sequential cyclization and oxidation steps . For example, the transformation of 5H-chromeno[2,3-b]pyridines to naphthyridines proceeds via a tetracyclic intermediate, with formic acid acting as both solvent and oxidant .

Structural Confirmation

2D-NMR spectroscopy (COSY, HSQC) confirms the regiochemistry of cyclized products, distinguishing between possible isomeric forms . In the case of 7-amino derivatives, IR spectroscopy identifies N–H stretches at 3400cm1\sim 3400 \, \text{cm}^{-1}, corroborating the presence of the amino group .

Comparative Analysis with Structural Analogs

Feature7-Amino Derivative7-Ethyl Analog
BioactivityKinase inhibition (IC50_{50} ~1 μM) Not reported
Synthetic Yield58% (key intermediate) N/A
Thermal StabilityDecomposes >200°CStable at RT

The amino group’s electron-donating effects enhance reactivity in cross-coupling reactions compared to alkyl substituents, enabling late-stage diversification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator